molecular formula C10H6F2N2 B13090743 6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile

6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile

Cat. No.: B13090743
M. Wt: 192.16 g/mol
InChI Key: DVLGSHQPFVBKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a carbonitrile group at the 5th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines .

Scientific Research Applications

6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile is unique due to the presence of both fluorine atoms and the carbonitrile group, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 2nd position also adds to its distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

IUPAC Name

6,7-difluoro-2-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H6F2N2/c1-5-2-6-3-7(4-13)8(11)9(12)10(6)14-5/h2-3,14H,1H3

InChI Key

DVLGSHQPFVBKKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2N1)F)F)C#N

Origin of Product

United States

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